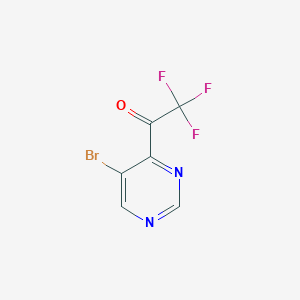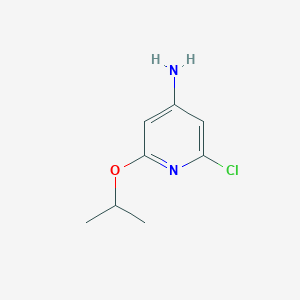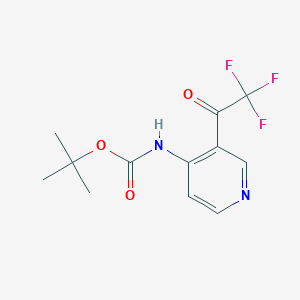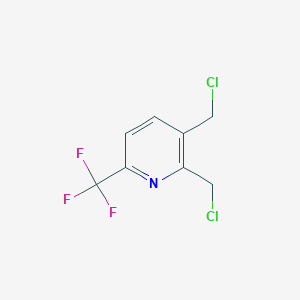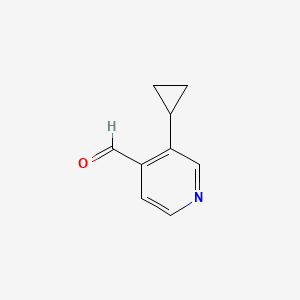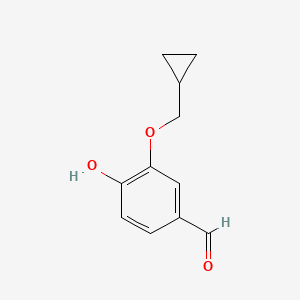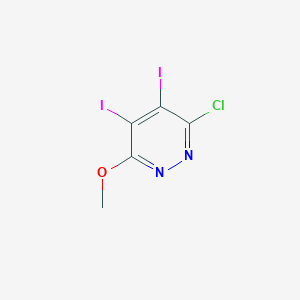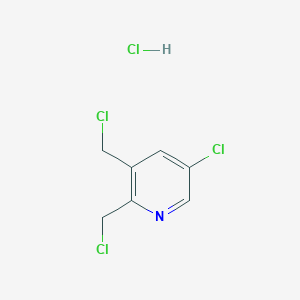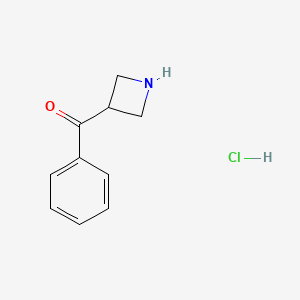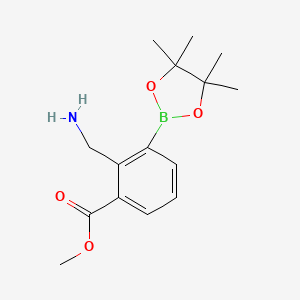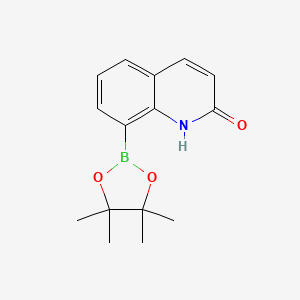
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one
Overview
Description
The compound seems to be related to 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .
Synthesis Analysis
The synthesis of related compounds involves the use of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a reagent . It’s used to borylate arenes and to prepare fluorenylborolane .Molecular Structure Analysis
The molecular structure of related compounds like N- (2- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide has been studied .Chemical Reactions Analysis
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes and to prepare fluorenylborolane .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like 2- [4- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindole-1,3-dione have been studied .Scientific Research Applications
Hydrolysis and Structural Insights
Hydrolysis of 8-(pinacolboranyl)quinoline The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinoline was examined for its behavior upon hydrolysis. Contrary to expectations, the hydrolysis did not yield the anticipated (quinolin-8-yl)boronic acid. Instead, other forms such as the (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride were observed, depending on the hydrolysis conditions. This research suggests that the isolation of monomeric (quinolin-8-yl)boronic acid in a neutral Lewis base-free form may not be feasible (Son et al., 2015).
Synthesis Techniques and Methodologies
Introduction of Aryl and Vinyl Substituents A procedure was developed for the regioselective introduction of aryl and vinyl substituents at the 5 or 7 position of 8-hydroxyquinoline. This method involves the Suzuki cross-coupling reaction of aryl or vinyl halides with specific tetramethyl-dioxaborolan-yl quinolin-8-ols. This study demonstrates a strategic approach to modify the 8-hydroxyquinoline structure (Babudri et al., 2006).
Characterization and Crystal Structure Analyses Various studies have focused on the synthesis, characterization, and structural analysis of compounds containing the tetramethyl-dioxaborolan-yl group. These studies involve spectroscopic methods and single-crystal X-ray diffraction, providing detailed insights into the molecular structure and properties of these compounds (Wu et al., 2021; Huang et al., 2021).
Boron Chemistry and Borylation Methods
Borylation of Arylbromides Research on the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes has shown the effectiveness of Pd-catalyzed borylation. This method proves particularly effective for arylbromides with sulfonyl groups, showcasing the versatility and potential of borylation techniques in synthesizing boron-containing compounds (Takagi & Yamakawa, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-5-6-10-8-9-12(18)17-13(10)11/h5-9H,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVHCKNOXJJGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



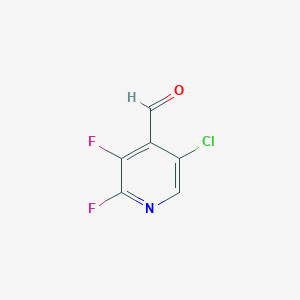
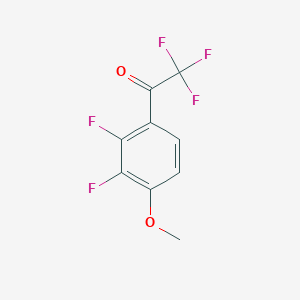
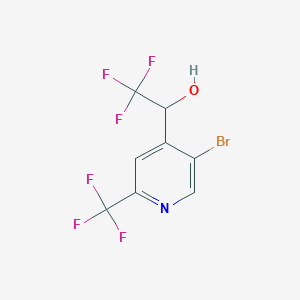
![1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol](/img/structure/B1402979.png)
